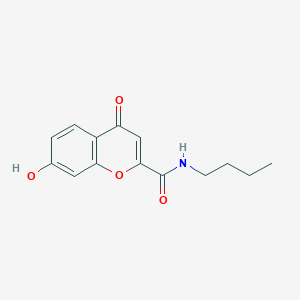

N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide

Description

Properties

CAS No. |

862993-26-8 |

|---|---|

Molecular Formula |

C14H15NO4 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

N-butyl-7-hydroxy-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C14H15NO4/c1-2-3-6-15-14(18)13-8-11(17)10-5-4-9(16)7-12(10)19-13/h4-5,7-8,16H,2-3,6H2,1H3,(H,15,18) |

InChI Key |

DXCMTEGYWDOKHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 7-Hydroxy-4-Oxo-4H-Chromene-2-Carboxylate

The ester precursor is synthesized via condensation of 2-hydroxyacetophenone derivatives with diethyl oxalate in the presence of a base. For example, Boominathan et al. (2011) employed alcoholate catalysts in aromatic solvents to form the chromene ring, achieving yields >70%. The 7-hydroxy group remains unprotected during this step, as mild conditions (reflux in ethanol) prevent undesired side reactions.

Aminolysis with N-Butylamine

The ethyl ester undergoes aminolysis with excess n-butylamine. In a representative procedure, the ester (1 equiv) is dissolved in anhydrous ethanol, treated with n-butylamine (2–3 equiv), and refluxed for 6–12 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation or solvent removal. Yields typically range from 65% to 80%, with purity confirmed by NMR and IR spectroscopy. Key spectral data include:

Multi-Component Reaction (MCR) Strategies

MCRs enable the convergent synthesis of chromene carboxamides in a single pot, minimizing purification steps. Two approaches dominate:

Three-Component Condensation

A mixture of resorcinol (or 7-hydroxynaphthol), alkyl cyanoacetate, and n-butyl isocyanide undergoes base-catalyzed cyclization. For instance, Kolla and Lee (2011) reported using Ca(OH)₂ in methanol at room temperature to afford 2-amino-4H-chromene derivatives in >75% yield. Adapting this method, replacing cyanoacetate with cyanoacetamide derivatives introduces the carboxamide group directly.

Sequential MCRs with Post-Functionalization

Elinson et al. (2010) demonstrated that chromene esters synthesized via MCRs can be further functionalized. For example, ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (from resorcinol, diethyl oxalate, and ethyl acetoacetate) is treated with n-butylamine and a coupling agent (e.g., HATU) in DMF, yielding the target carboxamide in 68% yield.

Carboxylic Acid Activation and Coupling

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester is hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid. Kirilmis et al. (2008) achieved quantitative hydrolysis using 10% NaOH at 80°C for 4 hours.

Amide Bond Formation

The carboxylic acid is activated via thionyl chloride (to form the acid chloride) or carbodiimide reagents (e.g., EDC, DCC) and coupled with n-butylamine. Using EDC/HOBt in dichloromethane, Voskressensky et al. (2014) reported 85% yield of the carboxamide, with minimal racemization.

Comparative Analysis of Methods

Analytical Characterization

All routes require validation via:

Chemical Reactions Analysis

Types of Reactions

N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 7-oxo-4-oxo-4H-chromene-2-carboxamide.

Reduction: Formation of 7-hydroxy-4-hydroxy-4H-chromene-2-carboxamide.

Substitution: Formation of N-alkyl or N-aryl derivatives of the compound.

Scientific Research Applications

Biological Activities

N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide has demonstrated a range of biological activities that make it a candidate for further research and development:

- Antioxidant Activity :

-

Neuroprotective Effects :

- Research indicates that derivatives of chromene compounds, including this compound, possess neuroprotective properties. They have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting butyrylcholinesterase activity and reducing reactive oxygen species formation .

- Antimicrobial Activity :

- Anticancer Potential :

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of chromone derivatives against H₂O₂-induced cell damage in PC12 cells. The most potent compounds exhibited significant inhibition of butyrylcholinesterase with an IC50 value of 7.55 μM, indicating their potential as multifunctional agents for Alzheimer's treatment .

Case Study 2: Antimicrobial Efficacy

In an investigation focused on biofilm inhibition, a series of chromone carboxamides were synthesized and tested against Pseudomonas aeruginosa. Several compounds demonstrated over 50% inhibition at 50 μM concentration, highlighting their potential as new therapeutic agents against biofilm-associated infections .

Case Study 3: Antioxidant Assessment

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results showed strong activity comparable to established antioxidants like quercetin, supporting its use in oxidative stress-related conditions .

Comparative Data Table

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Butyl group, hydroxyl at 7-position | Antioxidant, neuroprotective | Enhanced solubility |

| 7-Hydroxyflavone | Hydroxylated flavonoid | Antioxidant, anti-inflammatory | Lacks carboxamide group |

| Ethyl 7-hydroxychromene | Ethoxy substituent | Anticancer activity | Different alkoxy group |

Mechanism of Action

The mechanism of action of N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide primarily involves its antioxidant properties. The compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage . It interacts with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of chromene derivatives typically involves evaluating structural modifications (e.g., substituent positions, side chains) and their effects on physicochemical properties, binding affinities, or biological activity. However, the absence of direct data in the provided evidence precludes a detailed comparison. Below is a generalized framework for such comparisons, informed by crystallographic methodologies referenced in the evidence:

Table 1: Hypothetical Comparison of Chromene Derivatives

Key Findings (Generalized):

- Substituent Position: Hydroxyl groups at position 7 (as in the target compound) are often associated with enhanced solubility and hydrogen-bonding interactions, critical for target binding .

- Side Chain Effects: The N-butyl carboxamide may influence lipophilicity and membrane permeability compared to shorter-chain analogs.

- Crystallographic Refinement: Tools like SHELX ensure high-precision structural determination, enabling accurate comparisons of bond lengths, angles, and conformational stability .

Methodological Considerations

The SHELX system, particularly SHELXL, is widely used for refining small-molecule structures, ensuring reliable data for comparative studies . For example, hydrogen-bonding networks or π-π stacking interactions in chromene derivatives can be meticulously analyzed using SHELX-refined crystallographic models, providing insights into structure-activity relationships.

Biological Activity

N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that include a butyl group, a hydroxyl group at the 7-position, and a carboxamide functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications.

Chemical Structure

The structural complexity of this compound allows for various modifications, which can enhance its biological activity and solubility. The chemical formula is represented as follows:

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that derivatives of 7-hydroxychroman-2-carboxylic acid N-alkyl amides showed potent inhibition of lipid peroxidation, suggesting that structural modifications at the 7-position can enhance antioxidant activity .

Anticancer Properties

This compound has shown promise in anticancer applications. Studies have indicated that chromene derivatives can induce apoptosis in cancer cells through mechanisms involving tubulin inhibition and caspase activation. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and subsequent cell death . The specific structure of N-butyl substitution may enhance its efficacy compared to other analogs.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. This suggests a mechanism where this compound could be developed as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The following table summarizes the SAR findings related to similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 7-Hydroxyflavone | Hydroxylated flavonoid | Antioxidant, anti-inflammatory | Lacks carboxamide group |

| Ethyl 7-hydroxychromene | Ethoxy substituent | Anticancer activity | Different alkoxy group |

| N-benzyl 7-methylchromene | Benzyl substituent | Antitumor properties | Methyl group at 7-position |

Case Studies

- Antioxidant Evaluation : A comparative study on various chromene derivatives found that those with longer alkyl chains exhibited enhanced antioxidant activity. Specifically, compounds with nonyl and decyl side chains showed three times more potent inhibition than standard antioxidants like Trolox .

- Anticancer Mechanism : In vitro studies demonstrated that certain chromene derivatives could significantly reduce cell viability in cancer cell lines through apoptotic pathways, highlighting the potential of N-butyl substitution in enhancing these effects .

- Anti-inflammatory Potential : The dual inhibitory effects on COX and LOX enzymes were demonstrated in several studies, indicating that modifications at the C-7 position can lead to improved anti-inflammatory profiles .

Q & A

Q. What are the optimal synthetic routes for N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis of coumarin derivatives typically involves condensation reactions, followed by functionalization. For example, analogous compounds like 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde oxime were synthesized by reacting intermediates with acyl chlorides in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Optimizing stoichiometry (e.g., 1:1.5 molar ratio of oxime to acyl chloride) and reaction time (overnight stirring) improved yields to 64% after recrystallization in Et₂O . Scaling up requires solvent optimization (e.g., industrial-grade dichloromethane) and purification via column chromatography or industrial crystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR (400 MHz, CDCl₃) of a similar coumarin derivative showed distinct peaks for aromatic protons (δ 8.76–6.51 ppm) and substituents (e.g., N-butyl groups at δ 3.46 ppm), while HRMS confirmed the molecular ion ([M⁺] at m/z 420.2046) . FT-IR can validate carbonyl (C=O) and hydroxyl (OH) groups, while X-ray crystallography (if crystals are obtainable) provides absolute configuration .

Q. How does the presence of the N-butyl and hydroxyl substituents influence solubility and stability?

- Methodological Answer : The N-butyl group enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, EtOAc), while the hydroxyl group increases polarity, enabling aqueous solubility at basic pH. Stability testing under varied conditions (e.g., light, temperature) via HPLC can identify degradation pathways. For example, coumarins with allyl groups showed reduced thermal stability compared to alkyl-substituted analogs .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve crystal structures, and what challenges arise during refinement?

- Methodological Answer : SHELXTL/SHELXL is widely used for small-molecule refinement. Key steps include data collection (Mo/Kα radiation), space group determination, and iterative refinement of positional/thermal parameters. Challenges include handling twinned crystals or weak diffraction data. For macromolecules, high-resolution data (>1.2 Å) and SHELXPRO for phasing are recommended. Recent SHELX updates improve handling of disordered solvent molecules .

Q. What strategies resolve contradictions in spectral data (e.g., NMR, HRMS) during synthesis?

- Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. For example, enol-keto tautomerism in coumarins can lead to split peaks; deuterated solvents (CDCl₃ vs. DMSO-d₆) may resolve this. HRMS discrepancies (e.g., isotopic patterns) require recalibration with internal standards. Cross-validation using 2D NMR (COSY, HSQC) confirms connectivity .

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases). Parameters like Gibbs free energy (ΔG) and binding poses guide SAR studies. For coumarins, substituent electronegativity correlates with antioxidant activity .

Q. What methodological approaches are recommended for systematic reviews of pharmacological properties?

- Methodological Answer : Follow PRISMA guidelines: define inclusion criteria (e.g., in vitro/in vivo studies), search databases (PubMed, SciFinder), and assess bias (e.g., SYRCLE for animal studies). For coumarins, prioritize studies on anti-inflammatory/anti-cancer mechanisms. Use meta-analysis for dose-response trends, but address heterogeneity via subgroup analysis .

Q. In comparative studies, how can experiments elucidate structure-activity relationships (SAR)?

- Methodological Answer : Design analogs with systematic substitutions (e.g., varying N-alkyl chain length). Assay biological activity (e.g., IC₅₀ in cancer cell lines) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters. For example, 8-allyl analogs showed enhanced cytotoxicity compared to N,N-diethyl derivatives due to increased membrane permeability .

Q. How to ensure reproducibility when scaling reactions from lab to pilot-scale?

- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters (temperature, stirring rate). Pilot-scale reactions (1–10 L) require heat dissipation control (jacketed reactors) and continuous flow systems for exothermic steps. Purification via simulated moving bed (SMB) chromatography improves yield consistency .

Q. What safety protocols are critical for handling this compound in research settings?

- Methodological Answer :

Follow GHS guidelines: use fume hoods for synthesis (P210: avoid ignition sources), PPE (nitrile gloves, lab coats), and emergency wash stations. Store at 2–8°C in amber vials to prevent photodegradation. Dispose of waste via incineration (≥1000°C) to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.